1,2-Epoxyhexane
Overview
Description
Synthesis Analysis
1,2-Epoxyhexane can be synthesized through various methods, including the catalytic epoxidation of hex-1-ene. For instance, a practical and scalable synthesis involves the catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene, leading to key bicyclic intermediates which can be further processed to obtain the desired epoxy compound (Alorati et al., 2007). Additionally, indirect electrochemical epoxidation presents a method where 1-hexene is converted to 1,2-epoxyhexane using an electro-active Br2/Br− couple in a liquid-liquid electrolyte system (Alkire & Köhler, 1988).
Molecular Structure Analysis
The molecular structure of 1,2-epoxyhexane features an epoxide group, which is a three-membered cyclic ether, attached to a hexane backbone. This functional group is highly reactive due to the strain in the three-membered ring, making it susceptible to various ring-opening reactions. The specific configuration of the epoxide group can influence the reactivity and outcome of these reactions.
Chemical Reactions and Properties
1,2-Epoxyhexane undergoes various chemical reactions, primarily through ring-opening mechanisms. These reactions can be catalyzed by acids, bases, or nucleophiles, leading to a wide range of products depending on the conditions and reactants used. For instance, the epoxidation of olefins on photoirradiated titanium dioxide powder using molecular oxygen as an oxidant demonstrates the conversion of linear alkyl olefins to epoxides, with 1,2-epoxyhexane being obtained from 1-hexene with high yield (Ohno, Nakabeya, & Matsumura, 1998).
Physical Properties Analysis
The physical properties of 1,2-epoxyhexane include its boiling point, density, and solubility in various solvents. These properties are critical for its handling and application in industrial processes. The compound's volatility and solubility play a significant role in its reactivity and the design of chemical processes involving this epoxide.
Chemical Properties Analysis
The chemical properties of 1,2-epoxyhexane are dominated by the reactivity of the epoxide ring. This includes its tendency to undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of diols, ethers, and other derivatives. The stereochemistry of these reactions is also of interest, as it can influence the selectivity and yield of the desired products.
Scientific Research Applications
Electrochemical Epoxidation : Alkire and Köhler (1988) conducted preliminary experiments on the mediated electrolytic synthesis of 1,2-epoxyhexane from 1-hexene, using an electrochemical cell. They investigated the effect of flow rate, organic volume fraction, droplet size, and current density on the performance of the electrolyzer, achieving epoxide current efficiencies around 65% under certain conditions (Alkire & Köhler, 1988).
Photoirradiated Titanium Dioxide Powder in Epoxidation : Ohno, Nakabeya, and Matsumura (1998) explored the oxidation of linear alkyl olefins to epoxides on photoirradiated TiO2 powder using molecular oxygen. They achieved a yield of 79% for 1,2-epoxyhexane from 1-hexene, with the highest epoxidation velocity observed for 1-decene (Ohno, Nakabeya, & Matsumura, 1998).
Influence of Solvents on Hydration : Ogawa, Sawamura, and Chihara (1993) studied the influence of solvents like benzene, toluene, xylene, and others on the hydration of 1,2-epoxyhexane catalyzed by H-ZSM-5-C18, finding that m-xylene significantly retarded the reaction (Ogawa, Sawamura, & Chihara, 1993).
Acidic Activated Carbons as Catalyst : Durán-Valle and García-Vidal (2009) used acidic activated carbons as catalysts for the epoxide ring-opening reaction of 1,2-epoxyhexane with ethanol under microwave irradiation. They observed high yields in some conditions, although the regioselectivity was not high (Durán-Valle & García-Vidal, 2009).
Green Epoxidation with Molecular Oxygen : Katkar, Rao, and Juneja (2012) reported the green epoxidation of 1-hexene using a cis-dioxomolybdenum(VI) complex, emphasizing its ability to use atmospheric oxygen, a non-hazardous and inexpensive oxidant. They observed the formation of 1,2-epoxyhexane, 1-hexanal, and 2-hexanone under both homogeneous and heterogeneous conditions (Katkar, Rao, & Juneja, 2012).
Oxidation with H2O2 over TS-1 : Shima, Tatsumi, and Kondo (2010) improved the conventional IR method for in situ observation of alkene oxidation with H2O2 over heterogeneous catalysts. They observed the gradual formation of 1,2-epoxyhexane in the case of 1-hexene (Shima, Tatsumi, & Kondo, 2010).
Safety And Hazards
1,2-Epoxyhexane is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It should be stored in a well-ventilated place and kept away from sources of ignition .
Relevant Papers One relevant paper discusses the enantioconvergent hydrolysis of racemic 1,2-Epoxypentane and 1,2-Epoxyhexane by an engineered Escherichia Coli strain overexpressing a novel Streptomyces Fradiae Epoxide Hydrolase . Another paper discusses the synthesis of copolymers of epichlorohydrin (ECH) and 1,2-epoxyhexane (EpH) via cationic ring-opening polymerization .
properties
IUPAC Name |
2-butyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26402-36-8 | |
Record name | Oxirane, 2-butyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26402-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10870872 | |
Record name | 2-Butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxyhexane | |
CAS RN |
1436-34-6 | |
Record name | 2-Butyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Epoxyhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxyhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxyhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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